Cas no 2059917-48-3 ((2R,4R)-2-(iodomethyl)-4-(3-nitrophenyl)oxolane)

(2R,4R)-2-(iodomethyl)-4-(3-nitrophenyl)oxolane is a synthetically versatile compound, featuring a nitro group and an iodo substituent in a stable oxolane ring. This configuration offers enhanced stability and reactivity, making it a valuable intermediate in the synthesis of various organic compounds. Its unique structural features facilitate the formation of complex molecules, particularly in the pharmaceutical and agrochemical industries.
(2R,4R)-2-(iodomethyl)-4-(3-nitrophenyl)oxolane structure
2059917-48-3 structure
商品名:(2R,4R)-2-(iodomethyl)-4-(3-nitrophenyl)oxolane
CAS番号:2059917-48-3
MF:C11H12INO3
メガワット:333.122355461121
MDL:MFCD30502296
CID:5221747
PubChem ID:125456082

(2R,4R)-2-(iodomethyl)-4-(3-nitrophenyl)oxolane 化学的及び物理的性質

名前と識別子

    • Furan, tetrahydro-2-(iodomethyl)-4-(3-nitrophenyl)-, (2R,4R)-
    • (2R,4R)-2-(iodomethyl)-4-(3-nitrophenyl)oxolane
    • MDL: MFCD30502296
    • インチ: 1S/C11H12INO3/c12-6-11-5-9(7-16-11)8-2-1-3-10(4-8)13(14)15/h1-4,9,11H,5-7H2/t9-,11+/m0/s1
    • InChIKey: KJVFSCVLODXBLR-GXSJLCMTSA-N
    • ほほえんだ: O1C[C@@H](C2=CC=CC([N+]([O-])=O)=C2)C[C@@H]1CI

(2R,4R)-2-(iodomethyl)-4-(3-nitrophenyl)oxolane 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-342838-0.05g
(2R,4R)-2-(iodomethyl)-4-(3-nitrophenyl)oxolane
2059917-48-3
0.05g
$1056.0 2023-09-03
Enamine
EN300-342838-0.1g
(2R,4R)-2-(iodomethyl)-4-(3-nitrophenyl)oxolane
2059917-48-3
0.1g
$1106.0 2023-09-03
Enamine
EN300-342838-0.25g
(2R,4R)-2-(iodomethyl)-4-(3-nitrophenyl)oxolane
2059917-48-3
0.25g
$1156.0 2023-09-03
Enamine
EN300-342838-1.0g
(2R,4R)-2-(iodomethyl)-4-(3-nitrophenyl)oxolane
2059917-48-3
1g
$0.0 2023-06-07
Enamine
EN300-342838-2.5g
(2R,4R)-2-(iodomethyl)-4-(3-nitrophenyl)oxolane
2059917-48-3
2.5g
$2464.0 2023-09-03
Enamine
EN300-342838-10.0g
(2R,4R)-2-(iodomethyl)-4-(3-nitrophenyl)oxolane
2059917-48-3
10.0g
$5405.0 2023-02-22
Enamine
EN300-342838-5.0g
(2R,4R)-2-(iodomethyl)-4-(3-nitrophenyl)oxolane
2059917-48-3
5.0g
$3645.0 2023-02-22
Enamine
EN300-342838-1g
(2R,4R)-2-(iodomethyl)-4-(3-nitrophenyl)oxolane
2059917-48-3
1g
$1256.0 2023-09-03
Enamine
EN300-342838-0.5g
(2R,4R)-2-(iodomethyl)-4-(3-nitrophenyl)oxolane
2059917-48-3
0.5g
$1207.0 2023-09-03
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01059964-1g
(2R,4R)-2-(Iodomethyl)-4-(3-nitrophenyl)oxolane
2059917-48-3 95%
1g
¥6167.0 2023-03-11

(2R,4R)-2-(iodomethyl)-4-(3-nitrophenyl)oxolane 関連文献

(2R,4R)-2-(iodomethyl)-4-(3-nitrophenyl)oxolaneに関する追加情報

Professional Introduction to Compound with CAS No. 2059917-48-3 and Product Name: (2R,4R)-2-(iodomethyl)-4-(3-nitrophenyl)oxolane

Compound with the CAS number 2059917-48-3 and the product name (2R,4R)-2-(iodomethyl)-4-(3-nitrophenyl)oxolane represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique stereochemistry and functional groups, has garnered considerable attention for its potential applications in drug discovery and development. The oxolane ring system, combined with the presence of an iodomethyl group and a nitrophenyl substituent, imparts distinct chemical properties that make it a valuable intermediate in synthetic chemistry.

The stereochemistry of the compound, specifically the (2R,4R) configuration, is a critical aspect of its molecular architecture. This specific arrangement of substituents influences the compound's reactivity and interactions with biological targets. In recent years, there has been growing interest in the development of chiral drugs due to their improved efficacy and reduced side effects compared to their racemic counterparts. The precise stereochemical control achieved in (2R,4R)-2-(iodomethyl)-4-(3-nitrophenyl)oxolane aligns well with this trend, making it a promising candidate for further investigation.

One of the most compelling features of this compound is its structural versatility. The iodomethyl group serves as a versatile handle for further functionalization, enabling chemists to explore a wide range of derivatives. This property is particularly useful in medicinal chemistry, where rapid and efficient synthesis of analogues is often required to optimize pharmacological properties. Additionally, the nitrophenyl moiety introduces electronic and steric effects that can modulate the compound's behavior in biological systems.

Recent studies have highlighted the potential of oxolane derivatives as pharmacophores in various therapeutic areas. The oxolane ring is known for its stability and ability to accommodate diverse substituents while maintaining a rigid conformation. This structural motif has been successfully employed in the design of drugs targeting neurological disorders, infectious diseases, and cancer. The presence of both an iodomethyl and a nitrophenyl group in (2R,4R)-2-(iodomethyl)-4-(3-nitrophenyl)oxolane suggests that it could be a valuable building block for such applications.

In terms of synthetic methodology, this compound exemplifies the latest trends in organic synthesis. The use of stereoselective reactions to construct the desired (2R,4R) configuration demonstrates the sophistication of modern synthetic strategies. These methods often involve advanced catalytic systems and carefully optimized reaction conditions to achieve high yields and enantiomeric purity. The ability to produce such complex molecules with precision underscores the progress being made in synthetic chemistry.

The pharmaceutical industry has shown increasing interest in exploring novel chemical entities that can address unmet medical needs. (2R,4R)-2-(iodomethyl)-4-(3-nitrophenyl)oxolane fits into this landscape as a versatile scaffold for drug discovery. Its unique combination of functional groups makes it suitable for various biological assays and high-throughput screening campaigns. By leveraging its structural features, researchers can design libraries of derivatives with tailored properties for specific therapeutic targets.

Advances in computational chemistry have also played a crucial role in understanding the potential of this compound. Molecular modeling studies can predict how (2R,4R)-2-(iodomethyl)-4-(3-nitrophenyl)oxolane interacts with biological targets at the atomic level. These insights are invaluable for guiding medicinal chemistry efforts and optimizing lead compounds for clinical development. The integration of experimental data with computational predictions provides a powerful framework for rational drug design.

The future prospects for this compound are promising, given its potential as an intermediate in drug development. As research continues to uncover new applications for oxolane derivatives, compounds like (2R,4R)-2-(iodomethyl)-4-(3-nitrophenyl)oxolane will likely play an important role in shaping the next generation of therapeutics. The ability to modify its structure while maintaining its core framework offers endless possibilities for innovation.

In conclusion, (2R,4R)-2-(iodomethyl)-4-(3-nitrophenyl)oxolane represents a significant contribution to pharmaceutical chemistry. Its unique stereochemistry, functional groups, and synthetic versatility make it a valuable tool for drug discovery and development. As research progresses, this compound is poised to make meaningful impacts across various therapeutic areas.

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